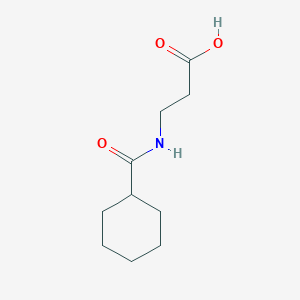

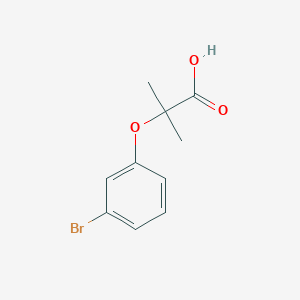

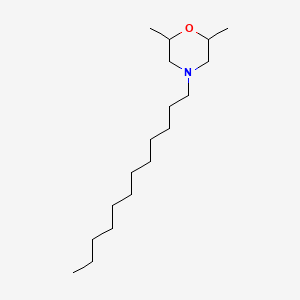

![molecular formula C44H70O23 B3431622 [3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 13-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate CAS No. 91722-21-3](/img/structure/B3431622.png)

[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 13-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Stevia rebaudiana, ext. is a natural product found in Stevia rebaudiana with data available.

Wirkmechanismus

Stevia rebaudiana, also known as sweet leaf or sugar leaf, is a plant species in the genus Stevia of the sunflower family. The plant is native to Brazil and Paraguay, where it has been used for centuries as a natural sweetener. The sweetness of Stevia comes from its steviol glycosides, which are up to 300 times sweeter than sugar .

Target of Action

The primary targets of Stevia rebaudiana are the pancreatic beta cells and the liver . These cells play a crucial role in the regulation of blood glucose levels. The pancreatic beta cells are responsible for the production and release of insulin, a hormone that helps regulate blood sugar levels. The liver plays a key role in maintaining glucose homeostasis by balancing the uptake and storage of glucose .

Mode of Action

Stevia rebaudiana interacts with its targets primarily through its active compounds, stevioside and rebaudioside A . These compounds stimulate insulin secretion and increase insulin sensitivity . This interaction results in a decrease in blood sugar levels, making Stevia rebaudiana beneficial for people with diabetes .

Biochemical Pathways

Stevia rebaudiana affects several biochemical pathways. One of the key pathways is the gluconeogenesis pathway in the liver . Stevioside inhibits the expression of the phosphoenol pyruvate carboxy kinase (PEPCK) gene, which plays a crucial role in the gluconeogenesis pathway . This inhibition results in a decrease in the production of new glucose, further helping to lower blood sugar levels .

Pharmacokinetics

The pharmacokinetics of Stevia rebaudiana involves its absorption, distribution, metabolism, and excretion (ADME). Upon absorption, steviol, the aglycone of stevioside, undergoes fast glucuronidation . This process enhances the solubility of steviol, facilitating its excretion through urine . The details of the distribution and metabolism of Stevia rebaudiana in the human body are still under investigation.

Result of Action

The action of Stevia rebaudiana results in several molecular and cellular effects. It enhances insulin secretion, increases insulin sensitivity, and inhibits the synthesis of new glucose . These actions collectively contribute to the reduction of blood sugar levels. In addition to its antidiabetic effects, Stevia rebaudiana also exhibits antioxidant, anti-inflammatory, and antihypertensive activities .

Action Environment

The action, efficacy, and stability of Stevia rebaudiana can be influenced by various environmental factors. For instance, the concentration of steviol glycosides in Stevia leaves can vary depending on the variety of the plant, growth period, and growth conditions . Furthermore, studies have shown that different irrigation practices can significantly influence the yield and composition of Stevia leaves .

Eigenschaften

IUPAC Name |

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 13-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H70O23/c1-17-11-43-9-5-22-41(2,7-4-8-42(22,3)40(59)66-38-33(58)30(55)26(51)20(14-47)62-38)23(43)6-10-44(17,16-43)67-39-35(65-37-32(57)29(54)25(50)19(13-46)61-37)34(27(52)21(15-48)63-39)64-36-31(56)28(53)24(49)18(12-45)60-36/h18-39,45-58H,1,4-16H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HELXLJCILKEWJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H70O23 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

967.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91722-21-3 |

Source

|

| Record name | Stevia rebaudiana, ext. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.085.803 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

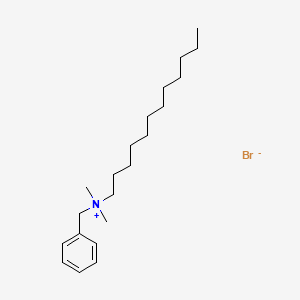

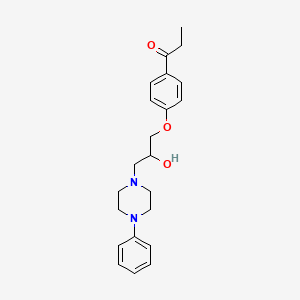

![[4-(Propylthio)phenyl]amine hydrochloride](/img/structure/B3431571.png)

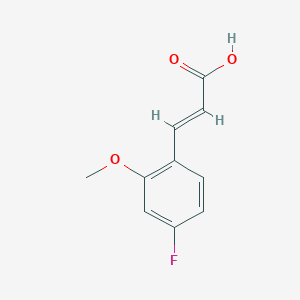

![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbonyl chloride](/img/structure/B3431597.png)